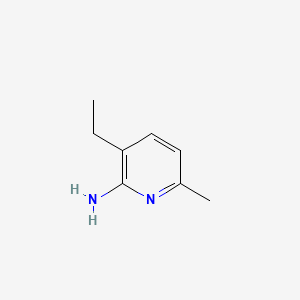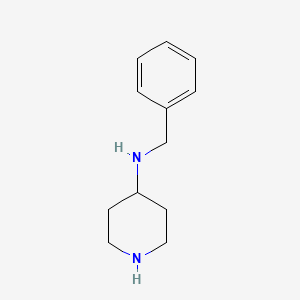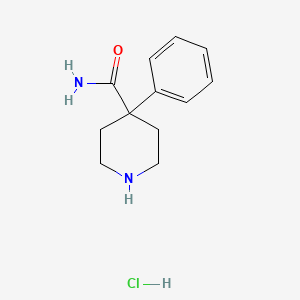
2-Amino-5-phenyl-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-5-phenyl-1,3-thiazol-4-ol” is a compound used for proteomics research . It has a molecular formula of C9H8N2OS and a molecular weight of 192.24 .
Synthesis Analysis
The synthesis of “2-Amino-5-phenyl-1,3-thiazol-4-ol” involves condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone to afford Schiff’s bases . Another strategy involves the use of secondary cyclic amines building blocks in sulfur/nitrogen displacement reaction and the use of various 2-thioxo-1,3-thiazolidin-4-ones as starting platforms in Knoevenagel condensation .Molecular Structure Analysis
The thiazole ring in “2-Amino-5-phenyl-1,3-thiazol-4-ol” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Its molecular geometry and vibrational frequencies have been evaluated using the Hartree-Fock and density functional method (B3LYP) .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes can be used for chemical reactions .Physical And Chemical Properties Analysis
“2-Amino-5-phenyl-1,3-thiazol-4-ol” has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Its IR (KBr, cm −1) is 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Applications De Recherche Scientifique
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. They can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity of thiazole compounds is particularly useful in the development of new therapeutic agents for diseases where oxidative stress plays a role, such as neurodegenerative disorders .
Antimicrobial and Antifungal Applications
The structural motif of thiazole is found in many antimicrobial and antifungal agents. For instance, sulfathiazole is a well-known antimicrobial drug. The incorporation of the thiazole ring into new compounds could lead to the development of novel drugs with enhanced efficacy against resistant strains of bacteria and fungi .
Antiviral Applications
Thiazole derivatives have shown potential as antiviral agents. Their ability to interfere with viral replication makes them candidates for the treatment of viral infections, including HIV. The exploration of 2-Amino-5-phenyl-1,3-thiazol-4-ol in this context could yield new antiviral medications .
Antitumor and Cytotoxic Applications
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, indicating their potential as antitumor or cytotoxic agents. Research into the specific activities of 2-Amino-5-phenyl-1,3-thiazol-4-ol could contribute to the development of new cancer therapies .
Neuroprotective Applications
Thiazole compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to protect neurons from damage or degeneration is a valuable property in the search for treatments for conditions like Alzheimer’s disease .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them suitable for the development of new anti-inflammatory drugs. These compounds can potentially be used to treat chronic inflammatory diseases without the side effects associated with current medications .
Antidiabetic Applications
Thiazole derivatives have been studied for their potential antidiabetic effects. By influencing the metabolic pathways related to diabetes, these compounds could lead to new treatments that help manage blood sugar levels more effectively .
Hepatoprotective Applications
The hepatoprotective activity of thiazole derivatives suggests they could be used to develop drugs that protect the liver from damage caused by toxins, drugs, or diseases. This application is particularly relevant given the increasing prevalence of liver diseases worldwide .
Mécanisme D'action
Target of Action
2-Amino-5-phenyl-1,3-thiazol-4-ol, a derivative of thiazole, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Orientations Futures
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Propriétés
IUPAC Name |
2-amino-5-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMNHLWRPCJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388797 |
Source


|
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98879-58-4 |
Source


|
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














